DCN1–UBE2M TR-FRET Binding Assay: 2-Fluorobenzoyl Urea vs. Unsubstituted Piperidine Hit
In the DCN1–UBE2M TR‑FRET assay, introduction of a 2‑fluorobenzoyl group onto the piperidine ring of the urea series increased biochemical potency by approximately two orders of magnitude (estimated >100‑fold) over the original unsubstituted piperidine screening hit, which exhibited only micromolar activity [1]. This gain was essential to achieve the single‑digit micromolar IC₅₀ required for a tractable chemical probe; the unsubstituted or alkyl‑substituted analogs failed to reach this threshold. The data are drawn from the Singh et al. piperidinyl‑urea optimization campaign, where the 2‑fluorobenzoyl substitution was a key pharmacophoric element for DCN1 binding.
| Evidence Dimension | DCN1–UBE2M interaction inhibition (TR-FRET IC₅₀) |
|---|---|
| Target Compound Data | Low micromolar IC₅₀ (2‑fluorobenzoyl‑piperidine urea series) – reported as ~100‑fold more potent than the initial hit |
| Comparator Or Baseline | Initial high‑throughput screening hit (unsubstituted piperidine urea): micromolar IC₅₀ |
| Quantified Difference | Approximately 100‑fold improvement in biochemical potency |
| Conditions | TR-FRET binding assay using recombinant DCN1 and UBE2M proteins (in vitro biochemical assay) |
Why This Matters
This level of potency improvement is the difference between a compound suitable only for preliminary screening and one that can be used to dissect the NEDD8/CUL pathway in cellular models; procurement of the wrong analog will result in a complete loss of pharmacological effect at practical concentrations.
- [1] Singh, B. et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. CORE deposit of research outputs. (Abstract: 'Structure-enabled optimization led to a 100-fold increase in biochemical potency and modestly increased solubility and permeability as compared to our initial hit.') View Source
